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Compound of Interest

Compound Name: Epofolate

Cat. No.: B1574328

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial data for Epofolate
(BMS-753493), a folate receptor-targeted chemotherapeutic agent. Its performance is
objectively compared with other folate receptor-targeted therapies and epothilone analogs,
supported by available experimental data.

Executive Summary

Epofolate (BMS-753493) is a conjugate of the epothilone analog BMS-748285 and folic acid,
designed to selectively target cancer cells overexpressing the folate receptor alpha. Phase I/lla
clinical trials in patients with advanced solid tumors established its safety profile and maximum
tolerated dose. However, these studies reported a lack of objective tumor responses, leading to
the discontinuation of its further development.[1] In contrast, other folate receptor-targeted
agents and epothilone analogs have demonstrated varying degrees of efficacy in clinical trials,
providing valuable comparative insights into the therapeutic potential and challenges of these
targeted strategies.

Data Presentation: Comparative Clinical Trial
Outcomes

The following tables summarize the key quantitative data from clinical trials of Epofolate and
its comparators.
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Table 1: Summary of Epofolate (BMS-753493) Phase I/lla Clinical Trial Data[1]

Parameter

Study 1

Study 2

Dosing Schedule

Days 1, 4, 8, 11 every 21 days

Days 1-4 every 21 days

Starting Dose

5 mg daily

2.5 mg daily

Maximum Tolerated Dose
(MTD)

26 mg

15 mg

Dose-Limiting Toxicities (DLTSs)

Fatigue, transaminitis,
gastrointestinal toxicity,

mucositis

Fatigue, transaminitis,
gastrointestinal toxicity,
mucositis, Stevens-Johnson

syndrome (1 patient)

Pharmacokinetics (Half-life)

0.2 - 0.6 hours (conjugated

epothilone)

0.2 - 0.6 hours (conjugated

epothilone)

Objective Tumor Response

No objective responses

observed

No objective responses

observed

Table 2: Comparison with Other Folate Receptor-Targeted Therapies
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Table 3: Comparison with Other Epothilone Analogs
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Experimental Protocols
Epofolate (BMS-753493) Phase l/lla Studies

Two parallel first-in-human Phase I/lla studies were conducted to evaluate the safety,

pharmacokinetics, and preliminary efficacy of Epofolate in patients with advanced solid

tumors.[1]

» Patient Population: Patients with advanced, metastatic, or recurrent solid tumors for which

standard curative or palliative measures did not exist or were no longer effective.

o Study 1 Dosing: Epofolate was administered intravenously on Days 1, 4, 8, and 11 of a 21-

day cycle. The starting dose was 5 mg daily.[1]

o Study 2 Dosing: Epofolate was administered intravenously on Days 1 through 4 of a 21-day

cycle. The starting dose was 2.5 mg daily.[1]
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e Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting
toxicities (DLTs) of Epofolate for each schedule.

e Secondary Objectives: To characterize the pharmacokinetic profile of Epofolate and its
unconjugated epothilone metabolite, and to assess preliminary evidence of anti-tumor
activity.

Vintafolide PRECEDENT Phase Il Trial

This was a randomized, open-label Phase Il study comparing the efficacy and safety of
vintafolide in combination with PLD versus PLD alone in patients with platinum-resistant
ovarian cancer.[1][2][4]

» Patient Population: Women with platinum-resistant ovarian cancer.[1][2]
e Treatment Arms:

o Vintafolide (2.5 mg intravenously three times a week for weeks 1 and 3 of a 4-week cycle)
plus PLD (50 mg/m2 intravenously on day 1 of a 4-week cycle).[1][15]

o PLD (50 mg/mz2intravenously on day 1 of a 4-week cycle) alone.[1][15]

e Primary Endpoint: Progression-Free Survival (PFS).[1][2]

Ixabepilone Phase lll Trial (in Metastatic Breast Cancer)

This was a randomized, open-label Phase Il study comparing the efficacy of ixabepilone plus
capecitabine to capecitabine alone in patients with metastatic breast cancer previously treated
with an anthracycline and a taxane.[7][9][10]

» Patient Population: Patients with metastatic breast cancer previously treated with an
anthracycline and a taxane.[7][9]

e Treatment Arms:

o Ixabepilone (40 mg/m? intravenously on day 1 of a 21-day cycle) plus capecitabine (2,000
mg/m2 orally on days 1-14 of a 21-day cycle).[7][10]
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o Capecitabine (2,500 mg/m? orally on days 1-14 of a 21-day cycle) alone.[7]

e Primary Endpoint: Overall Survival (OS).[7]

Patupilone Phase Il Trial (in Ovarian Cancer)

This was a randomized, open-label Phase Il study comparing the efficacy and safety of
patupilone with pegylated liposomal doxorubicin (PLD) in patients with platinum-refractory or -
resistant ovarian cancer.[11][12][13][14]

o Patient Population: Patients with platinum-refractory or -resistant epithelial ovarian, primary
fallopian tube, or primary peritoneal cancer.[12][14]

e Treatment Arms:
o Patupilone (10 mg/mz2 intravenously every 3 weeks).[12][14]
o PLD (50 mg/m? intravenously every 4 weeks).[12][14]

e Primary Endpoint: Overall Survival (OS).[11][12]

Mandatory Visualizations
Signaling Pathway of Epofolate

The mechanism of action for Epofolate involves a targeted drug delivery system. The folate
conjugate binds to the folate receptor on the surface of cancer cells, leading to internalization
of the drug via endocytosis. Once inside the cell, the epothilone payload is released and
disrupts microtubule function, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of Epofolate via folate receptor-mediated endocytosis and
microtubule stabilization.

Experimental Workflow for Epofolate Phase l/lla Trials

The clinical development of Epofolate followed a standard dose-escalation and cohort
expansion design to first establish safety and then to explore preliminary efficacy in different
dosing schedules.
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Caption: Workflow of the Phase I/lla clinical trials for Epofolate (BMS-753493).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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